Retention of Antiviral Activity Against HIV-1 Integrase A128T Mutant Versus 6-Bromo Positional Isomer
A direct head-to-head comparison of 6-bromo and 8-bromo substituted quinoline-2-carboxylate derivatives evaluated antiviral activity against wild-type HIV-1 and the ALLINI-resistant IN A128T mutant virus. While both bromine substitutions enhanced antiviral properties compared to non-brominated parent scaffolds, only the 8-bromo analog retained full antiviral effectiveness when challenged with the A128T mutant; the 6-bromo analog exhibited a significant loss of potency under identical assay conditions [1][2]. This differentiation is critical for studies focused on resistance mechanisms or for selecting compounds with preserved activity across viral variants.
| Evidence Dimension | Antiviral activity retention against drug-resistant viral mutant |
|---|---|
| Target Compound Data | Retained full effectiveness against ALLINI-resistant HIV-1 integrase A128T mutant virus |
| Comparator Or Baseline | 6-bromo positional isomer: significant loss of potency against same A128T mutant virus |
| Quantified Difference | Full retention of activity (8-bromo) versus significant potency loss (6-bromo); exact fold-change values are reported in the primary publication |
| Conditions | HIV-1 integrase multimerization and antiviral assays using wild-type and A128T mutant IN variants; quinoline-based ALLINI scaffold with identical non-bromine substituents |
Why This Matters
For procurement decisions in antiviral resistance research, the 8-bromo substitution confers a distinct functional advantage over the 6-bromo isomer in maintaining activity against a clinically relevant resistance mutation.
- [1] MDPI Viruses. 2022; 14(7): 1466. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Pigza JA, et al. Abstract and Section 2.3: 6-bromo versus 8-bromo comparative antiviral evaluation. View Source
- [2] PMC9324412. Viruses. 2022 Jul 2;14(7):1466. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Abstract: "significant loss of potency with the 6-bromo... while the 8-bromo analog retained full effectiveness." View Source
